molecular formula C9H8ClNO2 B1444404 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid CAS No. 854267-90-6

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B1444404
CAS No.: 854267-90-6
M. Wt: 197.62 g/mol
InChI Key: ZJNKQXKFPFVZIU-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 211.67 g/mol.

Preparation Methods

The synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained. The exact industrial methods can vary depending on the specific requirements and available technologies.

Chemical Reactions Analysis

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid: This compound has a similar structure but with a cyclobutane ring instead of a cyclopropane ring.

    1-(6-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the cyclopropane ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKQXKFPFVZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731278
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-90-6
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854267-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a stirred mixture of (6-chloropyridin-3-yl)acetonitrile (2.00 g, 0.0131 mol), benzyltriethylammonium chloride (0.2 g, 0.0008 mol), and 1-bromo-2-chloroethane (3.26 mL, 0.0393 mol), was added sodium hydroxide aqueous solution (50%, 3 mL, 0.08 mol) drop-wise at 50° C. The mixture was stirred at 50° C. for 5 h. 1,2-ethanediol (4 mL) was added to the above mixture and stirred at 100° C. overnight. The aqueous layer was acidified to pH ˜1, and extracted with ethyl acetate. The organic layer was washed with water and brine, dried with sodium sulfate, filtered, and concentrated to afford the desired compound (2.2 g, 85%). Analytical LCMS: (M+H)+=198.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile from Step 3 (5.3 g) in ethyl alcohol (60 mL) was added a solution of 30 mL of sodium hydroxide (25% NaOH w/w in water). The mixture was heated at 100° C. for 8 hours. It was cooled to room temperature and poured into saturated aqueous disodium hydrogen phosphate (at 0° C.) and an adjusted pH at 4 with hydrogen chloride (1 N). The mixture was extracted with dichloromethane (2×100 mL) and the combined extracts were washed with brine, dried with magnesium sulfate and the solvent was removed in vacuo. The residue was purified by swish using diethyl ether and hexanes to yield the title compound.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
disodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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